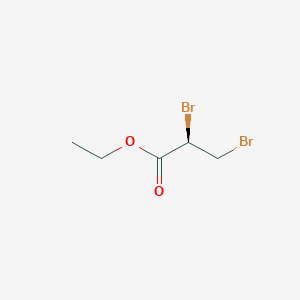

ethyl (2R)-2,3-dibromopropanoate

Beschreibung

Ethyl (2R)-2,3-dibromopropanoate (CAS 3674-13-3) is a brominated ester with the molecular formula C₅H₈Br₂O₂ and molecular weight 259.925 g/mol . Its structure features a chiral center at the C2 position, denoted by the (2R) configuration, which is critical for enantioselective applications in pharmaceuticals and organic synthesis . Key physical properties include:

The compound is widely used as a pharmaceutical intermediate and in the synthesis of heterocyclic frameworks, such as spirocyclopropanes and dihydronaphthofurans . Its crystal structure (monoclinic P2₁ space group) has been resolved, revealing two independent molecules in the asymmetric unit with non-crystallographic inversion symmetry .

Eigenschaften

IUPAC Name |

ethyl (2R)-2,3-dibromopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2O2/c1-2-9-5(8)4(7)3-6/h4H,2-3H2,1H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENICUBCLXKLJQ-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Methyl 2,3-Dibromopropanoate (CAS 1729-67-5)

Molecular Formula : C₄H₆Br₂O₂

Molecular Weight : 243.90 g/mol

Key Properties :

Comparison :

- Applications : Used in the preparation of methyl acrylate via debromination with zinc . Unlike the ethyl analog, it is less frequently employed in cyclopropanation or spirocyclic syntheses.

- Safety : Shares similar toxicity profiles (e.g., irritant properties) but may exhibit lower volatility due to higher density .

Tert-Butyl 2,3-Dibromopropanoate

Molecular Formula : C₇H₁₂Br₂O₂

Molecular Weight : 287.98 g/mol

Key Applications :

Comparison :

- Steric Hindrance : The bulky tert-butyl group slows reaction kinetics but enhances selectivity in cyclopropanation.

- Stability : Improved thermal stability compared to ethyl and methyl esters due to reduced ester hydrolysis susceptibility.

Ethyl (2R)-2-(5-Bromo-2,3-dioxoindolin-1-yl)propanoate

Molecular Formula: C₁₃H₁₂BrNO₄ Molecular Weight: 326.14 g/mol Key Features:

Comparison :

- Complexity: The indole-dione group introduces additional hydrogen-bonding and π-stacking interactions, absent in simpler dibromopropanoates.

(2R,3S)-2,3-Dibromo-3-phenylpropanoic Acid (CAS N/A)

Molecular Formula : C₉H₈Br₂O₂

Molecular Weight : 308.97 g/mol

Key Properties :

- A carboxylic acid derivative with a phenyl substituent, altering electronic and solubility profiles.

Comparison :

Cyclopropanation Reactions

- Ethyl (2R)-2,3-dibromopropanoate: Reacts with nitromethane to form functionalized nitrocyclopropanes (59% yield), precursors to β-amino acids .

- Methyl Analog : Less effective in cyclopropanation due to faster ester hydrolysis under basic conditions.

Data Tables

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Application |

|---|---|---|---|---|

| Ethyl (2R)-2,3-dibromopropanoate | C₅H₈Br₂O₂ | 259.93 | 212–214 | Pharmaceutical intermediates |

| Methyl 2,3-dibromopropanoate | C₄H₆Br₂O₂ | 243.90 | 206 | Methyl acrylate synthesis |

| Tert-Butyl 2,3-dibromopropanoate | C₇H₁₂Br₂O₂ | 287.98 | N/A | Nitrocyclopropane synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.